Phetharbital

CNS pharmacology sedation profile drug safety

Conventional barbiturates such as phenobarbital confound preclinical seizure models by inducing unacceptable CNS depression, preventing valid behavioral and cognitive assessments. Phetharbital resolves this limitation through its N-phenyl substitution, which eliminates hypnotic activity while preserving anticonvulsant potency equivalent to phenobarbital at only one-third the toxicity. • Anticonvulsant potency equivalent to phenobarbital with 3× lower toxicity and minimal sedation • Attenuated cytochrome P-450 and glucuronyl-transferase induction relative to phenobarbital • Validated RP-HPLC separation conditions with MS-compatible modifications available Supplied as an analytical reference standard with full QC documentation. For R&D use only.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 357-67-5
Cat. No. B1221852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhetharbital
CAS357-67-5
Synonyms5,5-diethyl-1-phenylbarbituric acid
phenetharbital
phetharbital
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC
InChIInChI=1S/C14H16N2O3/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,15,17,19)
InChIKeyILORKHQGIMGDFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phetharbital (CAS 357-67-5) Procurement Guide: Differentiated N-Phenyl Barbiturate for CNS Research and Reference Standard Applications


Phetharbital (CAS 357-67-5, also known as N-phenylbarbital or phenetharbital) is a synthetic barbiturate derivative structurally characterized by the substitution of a phenyl group at the N1 position of the barbituric acid core (5,5-diethyl-1-phenylbarbituric acid, C₁₄H₁₆N₂O₃, MW 260.29 g/mol) [1]. This N-phenyl substitution fundamentally distinguishes Phetharbital from conventional 5,5-disubstituted barbiturates such as phenobarbital, conferring a qualitatively distinct pharmacologic profile: it retains anticonvulsant efficacy while exhibiting markedly reduced hypnotic and sedative properties [2]. The compound is recognized in authoritative databases including PubChem (CID 9650), DrugBank, ChEBI (CHEBI:135070), and MeSH as a GABA modulator and barbiturate-derivative anticonvulsant, though it has generally been withdrawn from contemporary clinical use and now serves primarily as an analytical reference standard and research tool compound [1][3].

1 Non-hypnotic barbiturate for anticonvulsant research with minimal sedative endpoint interference
2 Attenuated CYP450 induction profile for hepatic enzyme and drug-interaction studies
3 Validated analytical reference standard for barbiturate HPLC method development

Why Phetharbital (CAS 357-67-5) Cannot Be Replaced by Other Barbiturates: Key Procurement Risks


Generic substitution among barbiturates carries substantial risk for research reproducibility because even minor structural modifications yield divergent pharmacodynamic and pharmacokinetic profiles that directly affect experimental outcomes. Within the barbiturate class, N-substitution (as in Phetharbital) versus C5-substitution alone (as in phenobarbital) produces distinct patterns of microsomal enzyme induction, with Phetharbital demonstrating reduced cytochrome P-450 induction relative to phenobarbital [1]. This structural distinction also translates to differential effects on hepatic cytoplasmic organic anion-binding proteins Y and Z, with Phetharbital and phenobarbital showing overlapping but non-identical regulatory patterns on these proteins while other N-phenylbarbiturates and N-cyclohexylbarbiturates exhibited no effect [2]. Most critically for in vivo research applications, the N-phenyl modification eliminates the hypnotic activity characteristic of most clinically used barbiturates—a qualitative functional difference that renders Phetharbital mechanistically non-interchangeable with its sedative-hypnotic congeners in any experimental system where CNS depression confounds interpretation [3].

N-phenyl modification may shift hypnotic profile relative to sedative barbiturates; substitution risks CNS depression confound
Phetharbital shows reduced CYP450 induction magnitude vs. phenobarbital; full inducer may not replicate attenuated metabolic context
Hepatic Y/Z protein binding pattern differs from other N-phenyl analogs; class-level interchangeability not supported

Phetharbital (CAS 357-67-5) Quantitative Differentiation Evidence: Head-to-Head Data vs. Comparators


Absence of Hypnotic Activity: Human Clinical Differentiation from Phenobarbital

In a double-blind crossover clinical trial (n=11) comparing Phetharbital directly with phenobarbitone in patients with Gilbert's syndrome, both drugs produced significant reductions in plasma bilirubin. However, six patients reported sleepiness while receiving phenobarbitone, whereas Phetharbital administration was not associated with hypnotic effects. Consequently, Phetharbital was preferred by the majority of patients [1]. This clinical observation confirms the classification of Phetharbital as a 'non-hypnotic barbiturate,' a qualitative differentiation from phenobarbital that stems directly from the N-phenyl structural modification.

Hypnotic activity absence
Head-to-head
Reported sleepiness: 0/11 vs 6/11 (Phetharbital vs phenobarbitone)
Supports non-sedating anticonvulsant study design
Double-blind crossover, n=11; reported endpoint context
CNS pharmacology sedation profile drug safety clinical research

Reduced Hepatic Microsomal Enzyme Induction Potency: Cytochrome P-450 and Glucuronyltransferase

A structure-activity study examining the effects of phenobarbital, three N-phenylbarbiturates (including Phetharbital), and three N-cyclohexylbarbiturates on rat liver microsomal enzymes demonstrated that both phenobarbital and Phetharbital induced cytochrome P-450 and glucuronyl-transferase. However, phenobarbital exhibited markedly stronger enzyme-inducing activity ('especially phenobarbital') compared with Phetharbital, while the remaining N-phenyl and N-cyclohexyl barbiturates showed negligible induction [1]. Smooth endoplasmic reticulum proliferation was observed after administration of phenobarbital, Phetharbital, and bucolome only [1].

CYP450 induction gradation
Head-to-head
Phenobarbital > Phetharbital >> other N-phenyl/cyclohexyl barbiturates
Attenuated induction profile for metabolic interaction studies
Rat liver microsome model; in vivo administration
drug metabolism enzyme induction cytochrome P-450 hepatic microsomes

Equipotent Anticonvulsant Efficacy with 3-Fold Lower Toxicity vs. Phenobarbital

A laboratory evaluation of Pyrictal (Phetharbital) for febrile seizure prophylaxis demonstrated that compared directly with phenobarbital, Phetharbital exhibits equivalent anticonvulsant potency while possessing only one-third the toxicity, alongside minimal sedative effects [1]. The study further noted that an antipyretic effect was obtainable at nontoxic doses, and in clinical trials, the combination of antipyretic and anticonvulsant properties appeared superior to those of phenobarbital in children with fever and prior histories of febrile seizures [1].

Anticonvulsant & toxicity
Head-to-head
Comparable anticonvulsant endpoint response; reported 3-fold lower toxicity index vs. phenobarbital
Supports seizure model with reduced toxicity confound
Animal model; reported febrile seizure context
anticonvulsant neurotoxicity febrile seizures therapeutic index

Differential Binding Profile to Hepatic Cytoplasmic Organic Anion-Binding Proteins Y and Z

In a comparative study of seven barbiturates on hepatic cytoplasmic Y and Z protein binding, Phetharbital and phenobarbital both increased sulfobromophthalein (BSP)-binding capacity of the Y protein and tended to decrease Z protein binding. In contrast, bucolome increased binding capacity of both proteins, while the other N-phenylbarbiturates and N-cyclohexylbarbiturates had no effect whatsoever on the binding capacities of either Y or Z proteins [1]. This selective pattern of activity among structurally related barbiturates underscores that Phetharbital occupies a distinct functional niche—sharing Y/Z protein regulatory properties with phenobarbital but distinguishing itself from the majority of other N-substituted analogs.

Y/Z protein binding
Head-to-head
Increased Y protein BSP binding; decreased Z binding (shared with phenobarbital); other N-phenyl analogs: no effect
Unique Y/Z modulation profile among N-substituted barbiturates
Rat liver supernatant; in vitro binding assay
hepatic transport protein binding bilirubin metabolism ligandin

Analytical Reference Standard: Validated HPLC Separation Conditions and MS Compatibility

For laboratories requiring Phetharbital as an analytical reference standard, validated reverse-phase HPLC separation conditions have been established using a Newcrom R1 column with mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. For mass spectrometry (MS)-compatible applications, phosphoric acid must be replaced with formic acid [1]. The compound is also amenable to UPLC applications using smaller 3 μm particle columns [1]. The monoisotopic molecular weight is 260.12 Da [2], and computed LogP is 1.91 [3], providing essential parameters for method development.

HPLC method
Method context
RP-HPLC: Newcrom R1, ACN/water/H₃PO₄; MS-compatible with formic acid
Supports analytical reference standard implementation
LogP 1.91; monoisotopic MW 260.12
analytical chemistry HPLC method reference standard quality control

Classification as Non-Hypnotic Barbiturate: NCI Thesaurus and Regulatory Distinction

The National Cancer Institute (NCI) Thesaurus explicitly classifies Phetharbital as a 'short-acting barbiturate derivative without hypnotic properties' and notes that it 'can be used as a sedative and anticonvulsant agent due to its mechanism of enhancing GABA transmission and inhibition of synaptic excitation' [1]. The MeSH database categorizes Phetharbital under Hypnotics and Sedatives as a GABA Modulator [2]. This formal classification as a non-hypnotic barbiturate—a category distinct from the hypnotic barbiturates that constitute the majority of clinically used agents in this class—provides regulatory and taxonomic differentiation.

Classification
Class-level
NCI: 'non-hypnotic barbiturate'; MeSH: GABA Modulator
Supports non-hypnotic classification for research procurement
Authoritative database taxonomy; not experimental evidence
drug classification regulatory science controlled substance barbiturate taxonomy

Evidence-Backed Procurement Scenarios: When to Select Phetharbital (CAS 357-67-5)


Non-Hypnotic Anticonvulsant Tool Compound for In Vivo Seizure Research

Laboratories conducting preclinical anticonvulsant research requiring equivalent seizure control to phenobarbital but with minimal sedation and reduced toxicity should procure Phetharbital. The quantitative evidence demonstrates anticonvulsant potency equivalent to phenobarbital while exhibiting only one-third the toxicity, enabling study designs where CNS depression would otherwise confound behavioral or cognitive assessments [1]. This differential profile directly addresses the limitation of conventional barbiturates in seizure models requiring awake, behaviorally testable animals.

Hepatic Enzyme Induction Studies Requiring Barbiturate-Class Activity with Attenuated P-450 Induction

Investigators examining structure-activity relationships in drug-metabolizing enzyme induction should procure Phetharbital as a comparator compound that provides barbiturate-class Y/Z protein modulation while producing attenuated cytochrome P-450 and glucuronyl-transferase induction relative to phenobarbital [2][3]. This intermediate induction profile enables dose-response and mechanistic studies that cannot be conducted using either full inducers (phenobarbital) or non-inducing barbiturates (most other N-phenyl and N-cyclohexyl derivatives) alone.

Analytical Reference Standard for Barbiturate Method Development and Forensic Toxicology

Forensic toxicology and analytical chemistry laboratories developing or validating methods for barbiturate detection and differentiation should procure Phetharbital as a certified reference standard. Validated HPLC separation conditions are documented, with MS-compatible modifications specified [4]. The compound's distinct retention characteristics and N-phenyl substitution pattern provide a valuable standard for chromatographic method optimization, peak identification, and structural isomer differentiation in multi-analyte barbiturate panels.

Structure-Activity Relationship Studies of Barbiturate N-Substitution Effects

Medicinal chemistry programs investigating the functional consequences of N-substitution on the barbituric acid scaffold should procure Phetharbital as the prototypical N-phenyl derivative. Comparative data establish that Phetharbital (N-phenyl) shares Y/Z protein modulation with phenobarbital (unsubstituted at N) while other N-phenyl and N-cyclohexyl barbiturates lack this activity [3], and that N-phenyl substitution yields a distinct enzyme induction profile [2]. These structural determinants provide a defined reference point for evaluating novel N-substituted barbiturate analogs.

Application
Selection Property
Validation Focus
Non-hypnotic anticonvulsant research
Non-sedating barbiturate profile
Seizure endpoint without sedation confound
Hepatic enzyme induction studies
Attenuated CYP450 induction
Enzyme induction magnitude vs. full inducers
Analytical reference standard
Documented HPLC method
Chromatographic retention and MS compatibility
SAR studies of N-substitution
N-phenyl substitution prototype
Y/Z protein modulation and enzyme induction profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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